

# Application of "Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate" in agrochemical synthesis

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## Compound of Interest

Compound Name: Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

Cat. No.: B058355

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## Application of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document outlines the application of **Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate** as a versatile building block in the synthesis of agrochemicals. The isoxazole moiety is a prominent scaffold in a variety of biologically active compounds, including herbicides and fungicides, due to its unique chemical properties that contribute to efficacy and metabolic stability.

## Introduction to Isoxazole-Based Agrochemicals

The isoxazole ring is a key pharmacophore in numerous agrochemicals.<sup>[1]</sup> Its presence in a molecule can significantly influence its biological activity, leading to the development of potent herbicides and fungicides.<sup>[2]</sup> **Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate** serves as a valuable intermediate, providing a functionalized isoxazole core that can be readily modified to produce a diverse range of agrochemical candidates.

## Synthesis of the Core Intermediate: Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

The synthesis of **Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate** can be achieved through multiple routes. Two common methods are summarized below.

### Synthetic Protocols for Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

Method	Reactants	Reagents/Solvents	Reaction Conditions	Yield	Reference
1	Propargyl alcohol, (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate	Triethylamine, Tetrahydrofuran	0°C to 25°C, overnight	-	[3]
2	2-Propyn-1-ol, Ethyl nitroacetate	1,4-diazabicyclo[2.2.2]octane (DABCO), Ethanol	80°C, 72 hours	81%	[3]

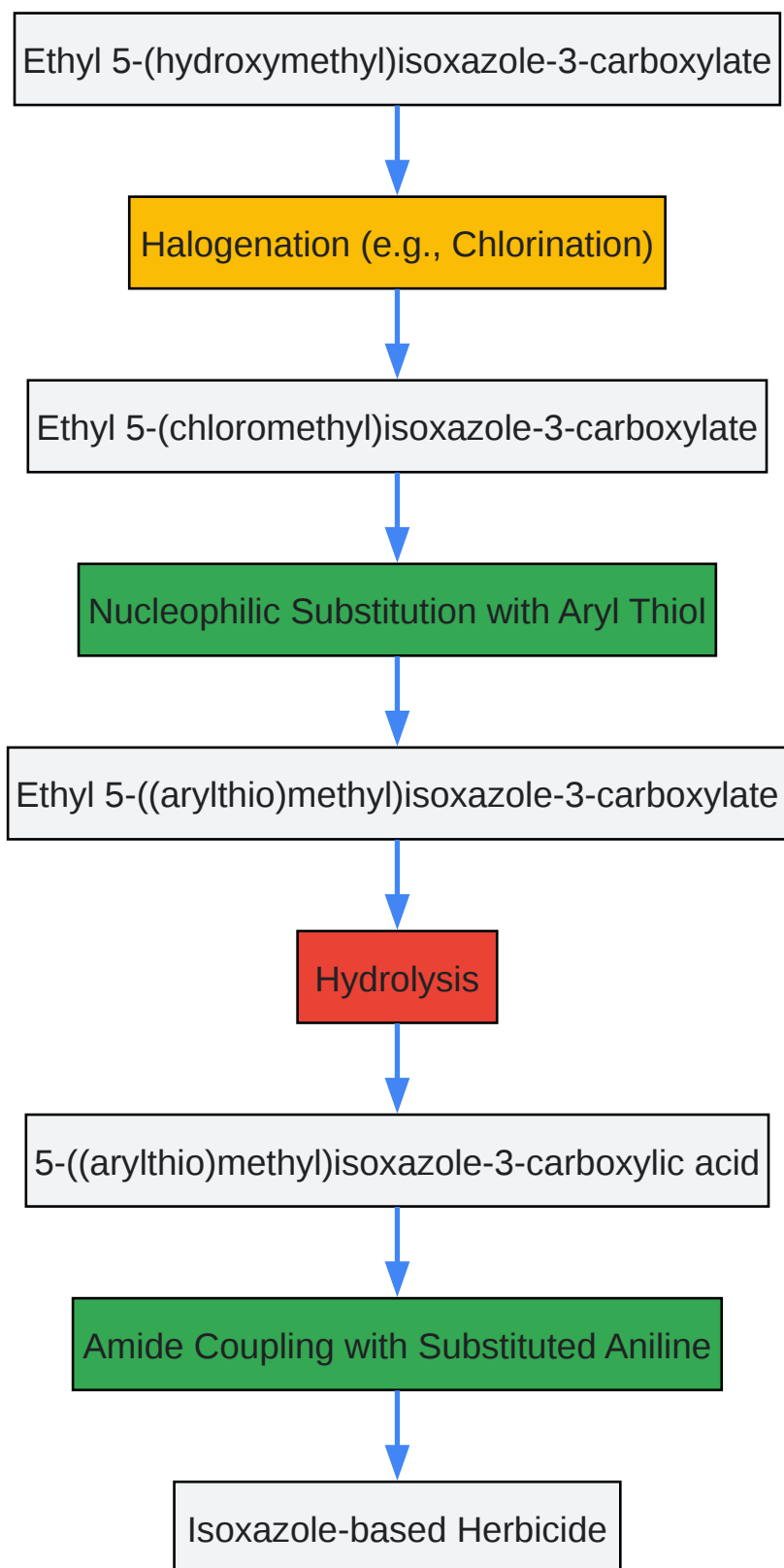
### Experimental Protocol: Method 2

- **Reaction Setup:** In a pressure tube, dissolve 2-propyn-1-ol (1.0 mL, 16.76 mmol) and ethyl nitroacetate (3.79 mL, 33.52 mmol) in ethanol (23.5 mL).
- **Catalyst Addition:** Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.194 g, 1.68 mmol) to the solution.
- **Reaction:** Seal the reaction tube and heat the mixture at 80°C for 72 hours.
- **Work-up:** After cooling to room temperature, concentrate the reaction mixture to dryness under reduced pressure.

- Purification: Purify the resulting residue by flash column chromatography on silica gel, using a dichloromethane and methanol gradient (0% to 6% methanol v/v), to obtain **ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate** as an oil.<sup>[3]</sup>

## Application in Herbicide Synthesis: A Representative Pathway

While direct synthesis of a commercial herbicide from **Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate** is not readily available in the public domain, a closely related patent (CN111825583A) describes the synthesis of an isoxazole herbicide intermediate. The following workflow illustrates a representative synthetic route for such a herbicide, highlighting the potential transformations of an isoxazole core.



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Caption: Synthetic workflow for a potential isoxazole-based herbicide.

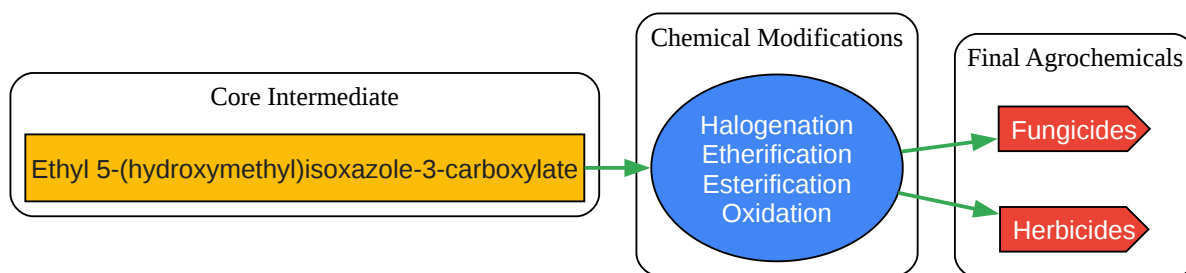
## Key Synthetic Transformations in Agrochemical Development

The hydroxymethyl group at the 5-position of the isoxazole ring is a key functional handle for further chemical modifications. Common transformations include:

- Halogenation: Conversion of the hydroxyl group to a halide (e.g., chloride) to create a good leaving group for subsequent nucleophilic substitution reactions.
- Etherification: Reaction with various alcohols to introduce different side chains.
- Esterification: Formation of esters with a wide range of carboxylic acids.
- Oxidation: Oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid, providing further points for derivatization.

These modifications allow for the fine-tuning of the molecule's physicochemical properties, such as solubility, stability, and, most importantly, its biological activity against target weeds or fungi.

The following diagram illustrates the general structure of isoxazole-based agrochemicals and the potential for diversification from a common intermediate like **Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate**.



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Caption: Diversification of agrochemicals from a common isoxazole intermediate.

## Quantitative Data from a Representative Herbicide Synthesis

The following table presents data from a patented synthesis of an isoxazole herbicide intermediate, demonstrating typical yields and reaction efficiencies.[\[4\]](#)

Step	Reaction	Reactants	Conditions	Yield	Purity
1	Formation of Compound (I)	Cyclopropyl methyl ketone, N,N-dimethylformamide dimethyl acetal	DMF, 110°C, 24h	98%	-
2	Formation of Compound (III)	Compound (I), Compound (II)	Base, 65-70°C, 2h	>95%	>99% conversion
3	Formation of Isoxazole (IV)	Compound (III), Hydroxylamine hydrochloride	Ethanol, 40-45°C, 5h	-	-

## Conclusion

**Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate** is a highly valuable and versatile intermediate in the synthesis of novel agrochemicals. The functionalized isoxazole core allows for a wide range of chemical modifications, enabling the development of new herbicides and fungicides with improved efficacy and desirable environmental profiles. The synthetic protocols and representative pathways presented herein provide a foundation for researchers in the agrochemical industry to explore the potential of this important building block.

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